

Phthalimidylbenzenesulfonyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Phthalimidylbenzenesulfonyl chloride*

Cat. No.: *B160570*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimidylbenzenesulfonyl chloride, specifically 4-(1,3-dioxoisindolin-2-yl)benzenesulfonyl chloride, is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, combining a phthalimide moiety and a reactive benzenesulfonyl chloride group, makes it a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **Phthalimidylbenzenesulfonyl chloride**, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the synthesis of its precursors are provided, along with a summary of its known physical and chemical properties. Furthermore, this guide explores its utility in the creation of enzyme inhibitors, highlighting its potential in the fields of neurodegenerative disease, diabetes, and cancer treatment.

Chemical Identity and Properties

IUPAC Name: 4-(1,3-dioxoisindolin-2-yl)benzene-1-sulfonyl chloride

Synonyms: 4-Phthalimidobenzenesulfonyl chloride, N-(4-chlorosulfonylphenyl)phthalimide

CAS Number: 4435-59-0[1]

Molecular Formula: $C_{14}H_8ClNO_4S$ [1]

Molecular Weight: 321.74 g/mol [1]

Physical Properties

A comprehensive summary of the known and predicted physical properties of **Phthalimidylbenzenesulfonyl chloride** is presented in Table 1.

Property	Value	Source
Melting Point	256 °C	[2]
Boiling Point	501.9 ± 50.0 °C	Predicted[3]
Density	1.487 ± 0.06 g/cm ³	Predicted[3]
pKa	-4.20 ± 0.20	Predicted[3]

Spectral Data

As of the latest available information, detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for 4-(1,3-dioxoisindolin-2-yl)benzenesulfonyl chloride is not readily available in public databases. However, the expected spectral characteristics can be inferred from closely related compounds. For reference, the spectral data for the parent compound, benzenesulfonyl chloride, is provided.

Benzenesulfonyl Chloride (CAS: 98-09-9)

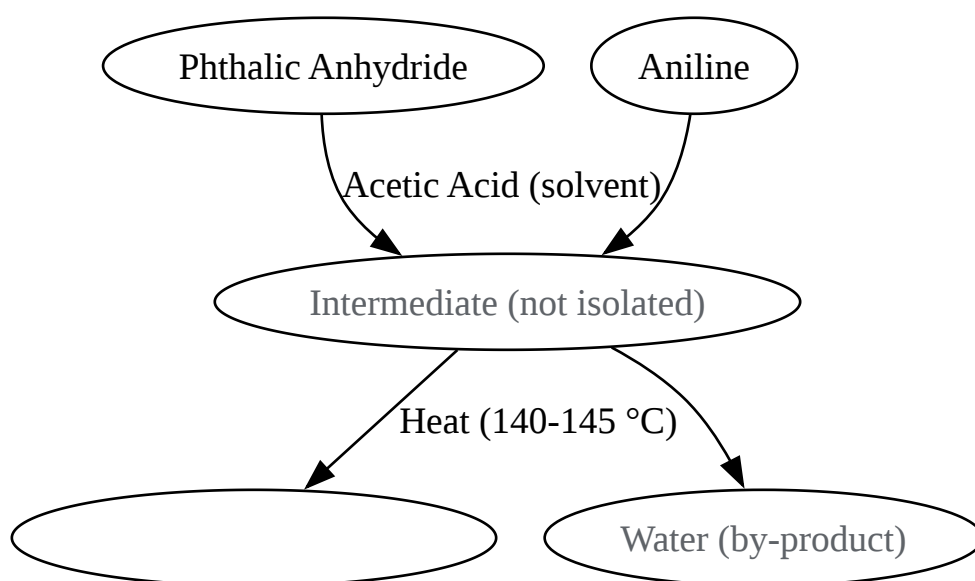
- ¹H NMR (CDCl₃): The spectrum would show multiplets in the aromatic region (δ 7.5-8.0 ppm).
- ¹³C NMR (CDCl₃): The spectrum would exhibit signals for the aromatic carbons, with the carbon attached to the sulfonyl group appearing at a characteristic downfield shift.
- FT-IR: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group would be observed around 1380 cm⁻¹ and 1180 cm⁻¹.

- Mass Spectrum: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of Phthalimidylbenzenesulfonyl Chloride

The synthesis of 4-(1,3-dioxoisindolin-2-yl)benzenesulfonyl chloride is typically achieved through a two-step process, starting with the synthesis of the N-phenylphthalimide precursor, followed by chlorosulfonation.

Synthesis of N-Phenylphthalimide (Precursor)



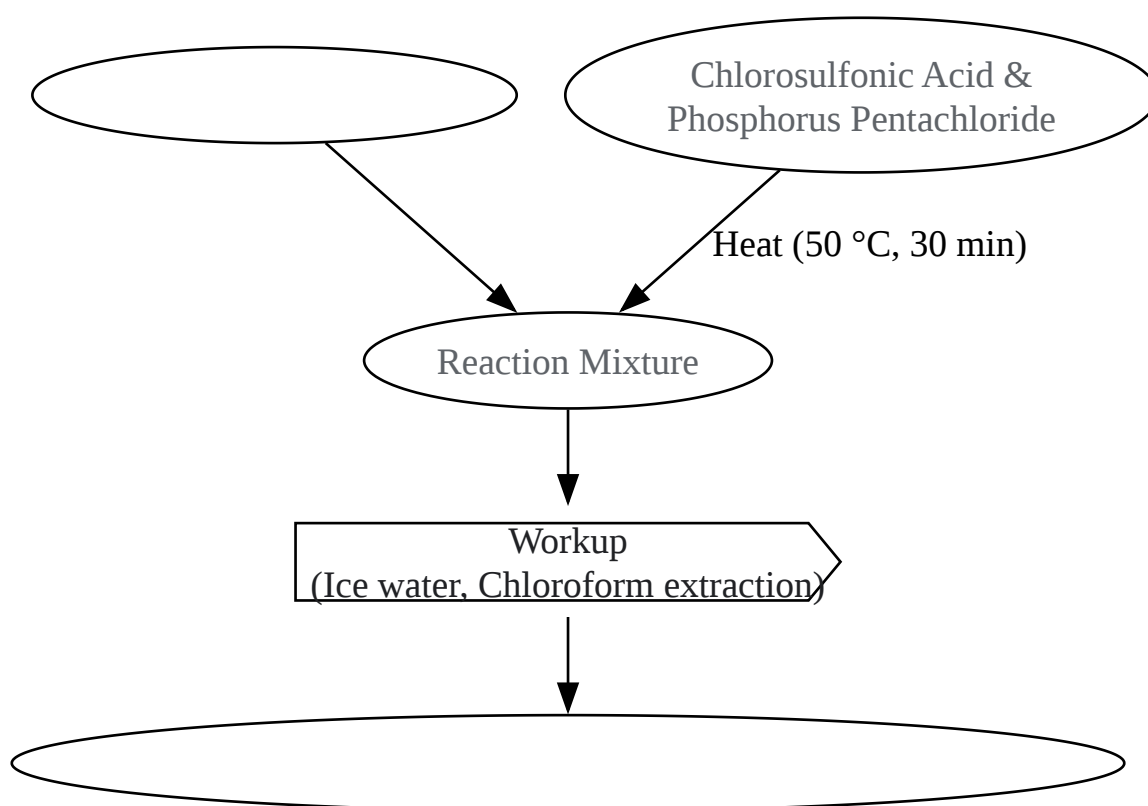
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Experimental Protocol:

- Materials: Phthalic anhydride, aniline, glacial acetic acid, 10% aqueous potassium carbonate solution.
- Procedure:
 - A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated in glacial acetic acid at 140-145 °C for approximately 50 minutes.[3]
 - After cooling, water (50 ml) is added to the reaction mixture, leading to the precipitation of a powder.[3]

- The solid is collected by filtration and washed sequentially with a 10% aqueous potassium carbonate solution (50 ml) and water (100 ml).[3]
- The resulting colorless powder is dried to yield N-phenylphthalimide. The reported yield is approximately 97% (28 g).[3]
- Recrystallization from acetic acid can be performed for further purification, yielding colorless needles.[3]

Synthesis of 4-(1,3-dioxoisindolin-2-yl)benzenesulfonyl chloride



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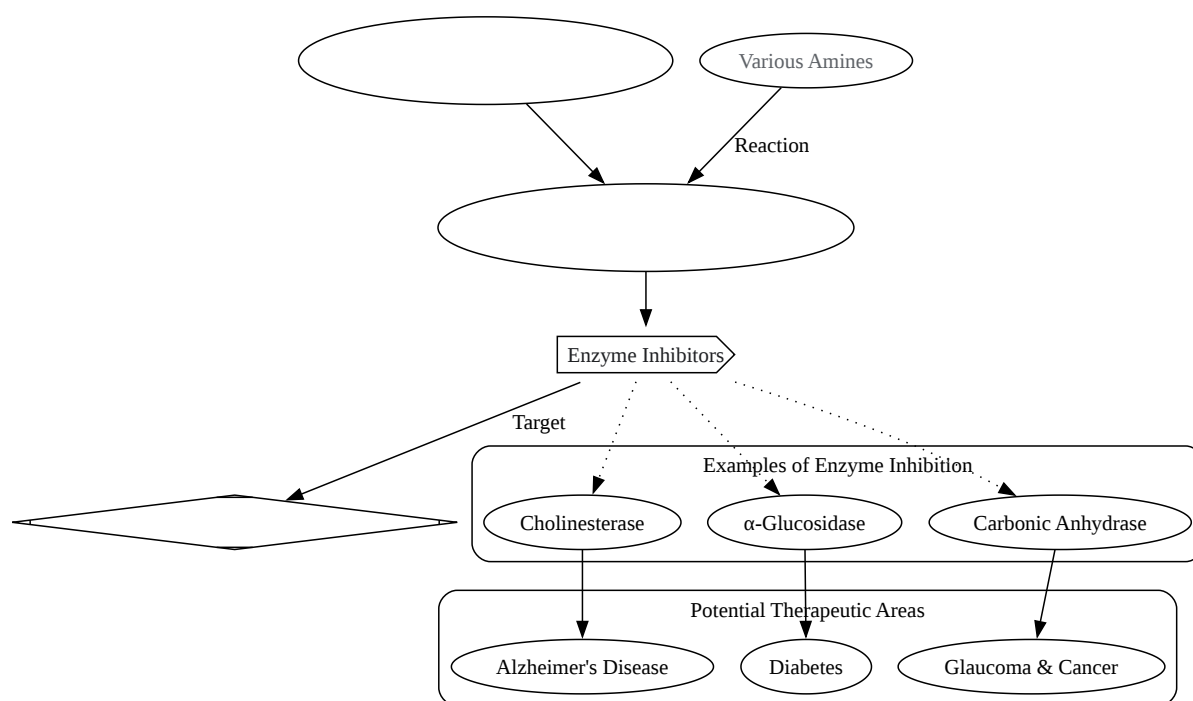
Experimental Protocol:

- Materials: N-phenylphthalimide, chlorosulfonic acid, phosphorus pentachloride, chloroform, anhydrous sodium sulfate.

- Procedure:
 - To a stirred solution of chlorosulfonic acid (1.35 mmol) and phosphorus pentachloride (0.67 mmol), add N-phenylphthalimide (0.67 mmol) in small portions.[\[2\]](#)
 - The mixture is then stirred and heated at 50 °C for 30 minutes.[\[2\]](#)
 - After heating, the reaction mixture is carefully poured into ice water.[\[2\]](#)
 - The aqueous mixture is extracted with chloroform.[\[2\]](#)
 - The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-phthalimidobenzenesulfonyl chloride.[\[2\]](#)
 - The reported yield for this procedure is 86%.[\[2\]](#)

Applications in Drug Development

The primary utility of **Phthalimidybenzenesulfonyl chloride** in drug development lies in its role as a versatile intermediate for the synthesis of various sulfonamide derivatives with a wide range of biological activities. The phthalimide group can act as a pharmacophore or a scaffold, while the sulfonyl chloride group provides a reactive handle for coupling with various amines to introduce diversity.



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Cholinesterase Inhibitors

Phthalimidylbenzenesulfonyl chloride is a key starting material for the synthesis of 4-phthalimidobenzenesulfonamide derivatives that have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These enzymes are implicated in the progression of Alzheimer's disease, and their inhibition is a key therapeutic strategy. The phthalimide and sulfonamide moieties are considered important pharmacophores that can interact with the active sites of these enzymes.[2]

α -Glucosidase Inhibitors

Derivatives of **Phthalimidylbenzenesulfonyl chloride** have been synthesized and evaluated for their α -glucosidase inhibitory activity.[4] α -Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. A novel phthalimido-benzenesulfonamide hybrid has shown promising α -glucosidase inhibition, suggesting its potential as a scaffold for the development of new antidiabetic agents.[4]

Carbonic Anhydrase Inhibitors

Phthalimide-capped benzenesulfonamides, synthesized from **Phthalimidylbenzenesulfonyl chloride**, have been evaluated for their inhibitory activity against various isoforms of carbonic anhydrase.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Safety and Handling

Phthalimidylbenzenesulfonyl chloride is an irritant. It is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Phthalimidylbenzenesulfonyl chloride is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the creation of diverse libraries of sulfonamide derivatives. The demonstrated biological activities of these derivatives, including the inhibition of key enzymes such as cholinesterases, α -glucosidase, and carbonic anhydrases, underscore the importance of **Phthalimidylbenzenesulfonyl chloride** as a scaffold in modern drug discovery. Further exploration of derivatives based on this core structure holds significant promise for the development of novel therapeutic agents for a range of diseases.

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